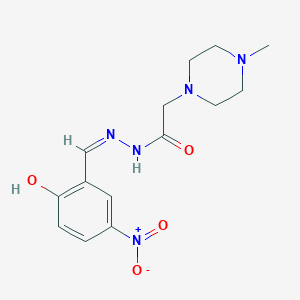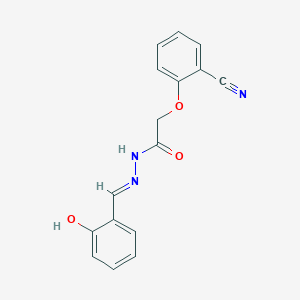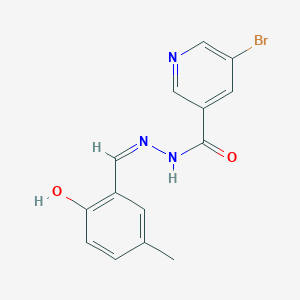![molecular formula C15H19N3O B3724682 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)
2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone
描述
2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone, also known as PNU-142633, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Pfizer in 2003 and has since been investigated for its ability to inhibit various biological pathways.
作用机制
2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone exerts its effects by binding to the active site of its target enzymes and inhibiting their activity. For example, it has been shown to bind to the catalytic domain of PDE10A and block its ability to hydrolyze cyclic nucleotides. This leads to an increase in intracellular cyclic nucleotide levels, which can affect a variety of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific pathways that it inhibits. For example, inhibition of PDE10A can lead to an increase in dopamine and glutamate signaling, which has been shown to improve cognitive function in animal models. Inhibition of AKT and GSK-3β can affect glucose metabolism and cell proliferation, which has potential implications for the treatment of diabetes and cancer.
实验室实验的优点和局限性
One advantage of 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone is that it is a small molecule inhibitor, which makes it relatively easy to administer and study in laboratory settings. It has also been shown to be selective for its target enzymes, which reduces the likelihood of off-target effects. However, one limitation of this compound is that it has relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of PDE10A, which could have implications for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is the exploration of this compound's effects on glucose metabolism and cancer cell proliferation, which could have implications for the treatment of diabetes and cancer. Finally, there is potential for the development of this compound as a tool for studying the specific pathways that it inhibits, which could lead to a better understanding of their roles in normal and pathological physiology.
科学研究应用
2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and signaling pathways, including phosphodiesterase 10A (PDE10A), protein kinase B (AKT), and glycogen synthase kinase 3 beta (GSK-3β). These pathways are involved in a variety of cellular processes, including neurotransmitter signaling, cell proliferation, and glucose metabolism.
属性
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-8-18(9-7-11)10-14-16-13-5-3-2-4-12(13)15(19)17-14/h2-5,11H,6-10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGIWCUHMKYSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724602.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724612.png)
![2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)




![N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3724671.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3724690.png)
![2-{1-phenyl-3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724706.png)
